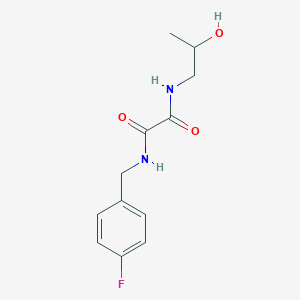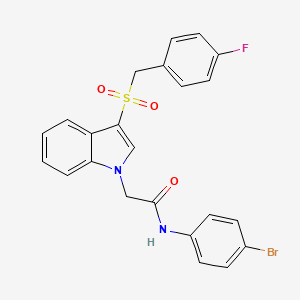![molecular formula C22H21N3O2 B2401718 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide CAS No. 862831-87-6](/img/structure/B2401718.png)
2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide” is a complex organic molecule that contains two indole groups. Indole is a heterocyclic compound that is important in many biological systems . The compound also contains an oxoacetamide group, which is a functional group consisting of a carbonyl group (C=O) and an amide group (NH2) attached to the same carbon atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE . Another study reported the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a study on the crystal structure and Hirshfeld analysis of 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid reported that the dihedral angles between the 1-methyl indole units and the benzoic acid moiety were significant .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study reported that the distance between the potentially reactive C atoms from the two heteroaryl substituents of a similar compound was short enough for photocyclization to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, a study reported that the title compound, a member of a new family of photochromic diaryl-ethene compounds having an unsymmetrically substituted hexa-fluoro-cyclo-pentene unit, displayed dihedral angles between the indole and thio-phene rings .科学的研究の応用
Biological and Pharmacological Insights
Acetamide and its derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide, have drawn attention due to their significant commercial importance and the array of biological consequences associated with their exposure. The biological responses to these compounds can vary both qualitatively and quantitatively, reflecting the material's biology and its usage or proposed usage. Over the years, considerable information has been added to our understanding of the biological effects of these chemicals, prompting the need to update and re-evaluate the existing data (Kennedy, 2001).
Role in Hepatic Protection
Indoles and their derivatives, including this compound, are acknowledged for their protective effects against chronic liver injuries such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, and hepatocellular carcinoma. These compounds play pivotal roles in regulating transcriptional factors, signaling pathways, and mitigating oxidative stress. Moreover, they influence DNA synthesis, affecting the activation, proliferation, and apoptosis of target cells. Indoles are also involved in modulating enzymes related to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and other hepatotoxic substances (Wang et al., 2016).
Environmental Toxicology and Drug–Target Interactions
The compound's structural features and potential applications have been the focus of extensive research. Studies have explored the chemical use of synthetic compounds to combat diseases like Bayoud disease, which affects date palms. Researchers have divided various tested small molecules into different classes, analyzing their structure–activity relationships and pharmacophore site predictions. This specificity plays a crucial role in the biological activity against pathogens, highlighting the importance of further understanding mechanistic drug–target interactions (Kaddouri et al., 2022).
作用機序
Target of Action
Indole derivatives are known to be precursors for the synthesis of bioactive molecules .
Mode of Action
It’s known that indole derivatives can participate in multi-component reactions (mcrs) to produce complex molecules . These reactions can lead to a variety of bioactive structures .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical reactions, contributing to the diversity of molecular structures .
Result of Action
Indole derivatives are known to be precursors for the synthesis of bioactive molecules , suggesting they may have a range of potential effects.
Action Environment
The action environment can significantly influence the efficacy and stability of a compound. For instance, pH can affect the fluorescence emission of certain indole derivatives . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.
Safety and Hazards
特性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-14-20(17-8-4-6-10-19(17)25(14)2)21(26)22(27)23-12-11-15-13-24-18-9-5-3-7-16(15)18/h3-10,13,24H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHXNYNDYOCLLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)

![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)

![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)
![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)
![[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2401651.png)


![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)
